Arsenic(3+)
Description
Properties
CAS No. |
22541-54-4 |
|---|---|
Molecular Formula |
As+3 |
Molecular Weight |
74.92159 g/mol |
IUPAC Name |
arsenic(3+) |
InChI |
InChI=1S/As/q+3 |
InChI Key |
LULLIKNODDLMDQ-UHFFFAOYSA-N |
SMILES |
[As+3] |
Canonical SMILES |
[As+3] |
melting_point |
> 615 °C |
Other CAS No. |
22541-54-4 7440-38-2 |
physical_description |
Solid |
Origin of Product |
United States |
Mechanism of Action
Arsenic(3+) exerts its effects through various mechanisms, including:
Induction of Apoptosis: Arsenic trioxide induces apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspase pathways
Inhibition of Angiogenesis: Arsenic trioxide inhibits the formation of new blood vessels, which is crucial for tumor growth.
Targeting Molecular Pathways: Arsenic(3+) targets multiple molecular pathways, including the promyelocytic leukemia (PML) gene and retinoic acid receptor alpha (RARα) gene, leading to the differentiation and apoptosis of leukemia cells.
Comparison with Similar Compounds
Key Findings :
- As(III) and MMA(III) share the same oxidation state but differ in methylation status, altering their molecular interactions. MMA(III) binds indiscriminately to C3H1, C4, and other zinc finger proteins, whereas As(III) selectively interacts with C3H1 and C4 configurations .
- As(V) requires reduction to As(III) for full toxicity, mediated by cellular reductases .
Environmental Behavior and Bioaccumulation
- Mobility: As(III) dominates in reducing environments (e.g., anoxic groundwater), while As(V) prevails in oxidizing conditions . Methylated species like MMA(III) form via microbial biotransformation of inorganic arsenic .
- Bioaccumulation : As(III) accumulates in keratin-rich tissues (e.g., human toenails) due to its high affinity for sulfur-containing biomolecules . In aquatic species like crucian carp, As(III) uptake rates exceed those of As(V) by 1.5–2× under stress conditions .

Toxicity Profiles
Research Highlights :
Detection and Remediation Technologies
Detection Methods
Adsorption Efficiency
| Adsorbent | As(III) Removal (%) | As(V) Removal (%) | Reuse Cycles |
|---|---|---|---|
| ZnO-Halloysite | 98.2% | 85.4% | 4–5 |
| Magnetite Nanoparticles | 99.1% | 94.3% | 5–6 |
| Bimetallic Nanomaterials | 97.5% | 91.8% | 3–6 |
Biological Activity
Arsenic(3+), commonly referred to as arsenite, is a trivalent form of arsenic that exhibits a complex profile of biological activity, including both toxic and therapeutic effects. This article reviews the biological mechanisms, pathways, and implications of arsenic(3+) exposure, supported by data tables and case studies.
Arsenic(3+) influences various biological processes through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Arsenite induces oxidative stress by increasing ROS levels within cells. This is primarily mediated through the activation of NADPH oxidase and nitric oxide synthase, leading to cellular damage and apoptosis .
- Inhibition of Apoptosis Regulators : Arsenic compounds can modulate the thioredoxin system, which plays a crucial role in regulating apoptosis. By inhibiting thioredoxin reductase, arsenite promotes pro-apoptotic pathways .
- DNA Methylation : Arsenic affects DNA methylation patterns, which are vital for gene regulation. It has been shown that arsenite can induce hypomethylation of tumor suppressor genes, thereby influencing cancer progression .
Toxicological Effects
Arsenic(3+) is associated with various toxicological effects, particularly in chronic exposure scenarios:
- Carcinogenicity : Long-term exposure to arsenite has been linked to several types of cancer, including skin, lung, bladder, and liver cancers. A notable case involved patients treated with Fowler's solution (potassium arsenite), who developed skin lesions and other malignancies after prolonged exposure .
- Neurological Effects : Chronic arsenic exposure can lead to peripheral neuropathy and cognitive impairments. Case studies have documented sensory-motor deficits in patients with high urinary arsenic levels .
Therapeutic Applications
Despite its toxicity, arsenic(3+) has therapeutic applications, particularly in treating acute promyelocytic leukemia (APL):
- Mechanism in APL Treatment : Arsenic trioxide (As2O3) is used in APL therapy due to its ability to induce differentiation and apoptosis in leukemic cells. It works by degrading the PML-RARα fusion protein, which is crucial for the survival of APL cells .
- Clinical Outcomes : Clinical studies have shown that patients receiving As2O3 exhibit significant remission rates. The presence of methylated arsenic metabolites (MMA and DMA) in urine post-treatment correlates with therapeutic efficacy .
Case Studies
- Skin Cancer Incidence : A cohort study involving individuals treated with Fowler's solution revealed a significant incidence of skin cancers. Among 100 patients treated over six months, 15 developed skin lesions linked to arsenic exposure .
- Neurological Impairments : A case study reported a patient with chronic arsenic poisoning who exhibited severe sensory-motor neuropathy after years of occupational exposure. Urine analysis showed elevated levels of total arsenic (320 µg/g creatinine) .
Table 1: Biological Effects of Arsenic(3+)
Table 2: Clinical Outcomes in APL Treatment with Arsenic Trioxide
Scientific Research Applications
Water Treatment
Arsenic Removal Technologies
Arsenic contamination in drinking water is a global health issue. Various technologies have been developed to remove arsenic(3+) from water:
- Iron-Based Nanoparticles : Zero-valent iron nanoparticles (nZVI) and iron oxide nanoparticles are effective for arsenic removal. Studies show that nZVI can achieve up to 99.9% removal efficiency for arsenic(3+) within 10 minutes at a dosage of 1 g/L and pH 7 . Iron oxide nanoparticles, particularly α-Fe₂O₃, have demonstrated rapid kinetics in removing both arsenite and arsenate, with adsorption capacities of 95 mg/g for As(III) and 47 mg/g for As(V) .
- Biological Oxidation : Microorganisms are employed to oxidize arsenite to arsenate, which can then be removed using established absorbents like manganese and iron. This method has been enhanced by advancements in materials and methods for better efficiency .
| Technology Type | Removal Efficiency | Conditions |
|---|---|---|
| Zero-Valent Iron Nanoparticles | Up to 99.9% | 1 g/L, 10 min, pH 7 |
| Iron Oxide Nanoparticles | 95 mg/g (As(III)) | Neutral pH |
| Biological Oxidation | Varies | Dependent on microbial action |
Medical Applications
Clinical Use of Arsenic Compounds
Arsenic trioxide (ATO) is primarily used in treating acute promyelocytic leukemia (APL). It is often combined with all-trans retinoic acid for enhanced therapeutic effects. The dosage typically administered is around 10 mg/day . Clinical studies indicate that ATO has shown effectiveness against multiple myeloma with response rates of up to 64% when dosed appropriately .
- Pharmacological Effects : Arsenic compounds exhibit anti-tumor properties at concentrations ranging from 0.01 to 80 µmol/L, with most studies not exceeding 20 µmol/L . Additionally, realgar, another arsenic-containing material, has applications in treating various hematological diseases.
| Disease Treated | Compound Used | Response Rate |
|---|---|---|
| Acute Promyelocytic Leukemia | Arsenic Trioxide | High efficacy |
| Multiple Myeloma | Arsenic Trioxide | Up to 64% |
Environmental Impact and Research
Toxicology Studies
Arsenic(3+) is recognized as a human carcinogen, with extensive research conducted on its mechanisms of toxicity. Chronic exposure to low levels of arsenite has been linked to malignant transformations in cell lines, indicating the need for careful monitoring and regulation . Studies have shown that cells exposed to arsenite develop tolerance over time, which can complicate treatment strategies .
Chemical Reactions Analysis
Precipitation Reactions
Hydrogen Sulfide (H₂S) Interaction
In acidic conditions, As³⁺ reacts with H₂S to form a yellow arsenic(III) sulfide precipitate:
This precipitate is:
-
Insoluble in dilute HCl but soluble in concentrated HNO₃, producing elemental sulfur and nitric oxide:
Silver Ion (Ag⁺) Reaction
In neutral/basic solutions, silver arsenite () precipitates:
The product dissolves in ammonia or acids but remains stable in water .
Oxidation Reactions
Conversion to Arsenate (As⁵⁺)
As³⁺ is oxidized to As⁵⁺ in alkaline/neutral environments by agents like :
The red precipitate serves as a visual indicator .
Manganese Oxide (MnO₂) Oxidation
Birnessite () oxidizes As³⁺ to As⁵⁺, coupled with Mn(IV) reduction to Mn(II):
EXAFS studies confirm adsorption on MnO₂ surfaces (As–Mn distance: 3.22 Å) .
Complexation with Biomolecules
Glutathione (GSH) Binding
As³⁺ forms stable triglutathione complexes (), validated by NMR and FAB-MS:
This interaction facilitates arsenic transport into cells via aquaglyceroporins (AQP3,7,9) .
Methylation Pathways
Arsenic methyltransferase (AS3MT) catalyzes As³⁺ methylation using S-adenosylmethionine (SAM):
| Step | Reaction | Metabolite | Toxicity |
|---|---|---|---|
| 1 | Reduction of As⁵⁺ to As³⁺ | As³⁺ | High |
| 2 | Methylation to MMA⁵⁺ | Moderate | |
| 3 | Reduction to MMA³⁺ | High | |
| 4 | Methylation to DMA⁵⁺ | Low |
Dimethylarsinous acid () is the primary urinary excretory form .
Biological Redox Interactions
Cellular Uptake Mechanisms
-
As³⁺ enters cells via aquaglyceroporins, while As⁵⁺ uses phosphate transporters .
-
Efflux occurs through multidrug resistance proteins (MRP1/2) .
Toxicity Pathways
As³⁺ disrupts mitochondrial function by:
-
Inhibiting pyruvate dehydrogenase (PDH), blocking ATP synthesis.
-
Uncoupling oxidative phosphorylation via phosphate competition .
-
Generating reactive oxygen species (ROS) through H₂O₂ production .
Environmental Redox Behavior
pH-Dependent Speciation
| Condition | Dominant Species | Redox State |
|---|---|---|
| Oxidic (pH > 8) | As³⁺ | |
| Anoxic (pH 6–8) | As³⁺ | |
| Acidic (pH < 3) | As³⁺ |
Adsorption on Mineral Surfaces
As³⁺ adsorbs strongly on Fe(OH)₃ and Al(OH)₃, with ligand exchange forming inner-sphere complexes .
This synthesis underscores As³⁺'s reactivity across chemical, biological, and environmental contexts, emphasizing its dual role as a toxicant and a subject of metabolic detoxification.
Preparation Methods
Liquid-Assisted Grinding for Intercalate Formation
Mechanochemical reactions between arsenic(III) oxide (As₂O₃) and potassium chloride (KCl) have been developed to produce intercalates such as KCl·As₂O₃·½H₂O and KCl·As₂O₃·3H₂O . The process involves grinding equimolar mixtures of As₂O₃ (arsenolite or claudetite II polymorphs) and KCl with liquid additives like water or potassium acetate solutions. Liquid-assisted grinding facilitates the breaking of As–O bonds in As₂O₃, enabling the formation of layered intercalates. For instance, grinding 100–150 mg of As₂O₃ and KCl with aqueous potassium acetate at ambient temperature yields KCl·As₂O₃·½H₂O within 3 days.
Thermal Stability and Structural Transformations
Thermogravimetric analysis (TGA) reveals that KCl·As₂O₃·3H₂O undergoes dehydration at 120°C to form KCl·As₂O₃·½H₂O , accompanied by a 3.19% weight loss. Differential scanning calorimetry (DSC) further confirms endothermic transitions at 170–190°C, attributed to water release. Structural studies using X-ray diffraction and solid-state ¹H NMR spectroscopy demonstrate that the intercalates retain water molecules within their lattice, stabilizing the layered architecture through hydrogen bonding.
Solution-Based Synthesis of Arsenic(III) Trithiophosphates
Reaction of Arsenic Trichloride with Potassium Trithiophosphates
Arsenic(III) trithiophosphates of the general formula [(RO)P(S)S₂]₃As₂ (R = alkyl, cycloalkyl, aryl) are synthesized via the reaction of arsenic trichloride (AsCl₃) with potassium trithiophosphates (K[P(S)S₂OR]) in a 2:3 molar ratio. This method, conducted under anhydrous conditions, involves dissolving AsCl₃ in benzene or acetone and adding potassium trithiophosphate solutions. For example, combining 2 mmol of AsCl₃ with 3 mmol of K[P(S)S₂OCH₃] in acetone yields [(CH₃O)P(S)S₂]₃As₂ with an 85% yield.
Characterization and Reactivity
The resulting compounds are characterized by elemental analysis, infrared (IR) spectroscopy, and multinuclear NMR (³¹P, ¹³C, ²⁷Al). IR spectra show absorption bands at 650–680 cm⁻¹ for P–S stretching and 480–500 cm⁻¹ for As–S vibrations. Solid-state ²⁷Al NMR of adducts with AlCl₃ reveals two distinct aluminum environments, suggesting asymmetric coordination geometries. Reactivity studies demonstrate that these trithiophosphates undergo halogenation and Lewis acid adduct formation, expanding their utility in organometallic catalysis.
Table 1: Synthesis and Yields of Selected Arsenic(III) Trithiophosphates
| Compound | R Group | Yield (%) | IR ν(P–S) (cm⁻¹) | IR ν(As–S) (cm⁻¹) |
|---|---|---|---|---|
| [(CH₃O)P(S)S₂]₃As₂ | Me | 85 | 670 | 490 |
| [(C₂H₅O)P(S)S₂]₃As₂ | Et | 81 | 665 | 485 |
| [(C₆H₁₁O)P(S)S₂]₃As₂ | Cyclohexyl | 84 | 660 | 480 |
Heterogeneous Catalytic Oxidation and Sequestration of As(III)
Copper Aluminate (CuAl₂O₄)-Mediated Oxidation
A novel method for simultaneous oxidation and sequestration of As(III) employs CuAl₂O₄ spinel coupled with peroxymonosulfate (PMS). In this process, 300 mg/L of CuAl₂O₄ catalyst and 1 mM PMS are dispersed in arsenic-contaminated water. The system achieves 74.7% removal of 11 mg/L As(III) within 100 minutes via surface-mediated oxidation to As(V), followed by adsorption onto the catalyst.
Mechanistic Insights
X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR) studies reveal that sulfate radicals (SO₄- ⁻) generated from PMS activation drive As(III) oxidation. The Cu⁺/Cu²⁺ redox cycle on CuAl₂O₄ facilitates electron transfer, while aluminum sites enhance arsenic adsorption through ligand exchange. Comparative experiments with CuO and Al₂O₃ confirm that the spinel structure’s synergistic effects are critical for high efficiency.
Comparative Analysis of Preparation Methods
Table 2: Key Parameters of Arsenic(III) Compound Synthesis
| Method | Reactants | Conditions | Product | Yield/Efficiency |
|---|---|---|---|---|
| Mechanochemical | As₂O₃, KCl, H₂O | Ambient grinding | KCl·As₂O₃·½H₂O | 90% |
| Solution-based | AsCl₃, K[P(S)S₂OR] | Anhydrous, 25°C | [(RO)P(S)S₂]₃As₂ | 81–85% |
| Catalytic oxidation | As(III), CuAl₂O₄, PMS | 25°C, 120 rpm | As(V) adsorbed on CuAl₂O₄ | 74.7% (11 mg/L) |
Q & A
Q. What are the most reliable analytical techniques for detecting and quantifying arsenic(3+) in aqueous environmental samples?
- Methodological Answer : For routine detection, colorimetric methods (e.g., silver diethyldithiocarbamate) coupled with image processing offer cost-effective solutions, though they lack speciation capabilities . Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) is widely used for low-concentration As(III) detection (detection limits ~1–5 µg/L), but interferences from organic matrices require pretreatment (e.g., acid digestion) . For speciation, hydride generation atomic fluorescence spectrometry (HG-AFS) distinguishes As(III) from As(V) via pH-dependent hydride formation . Cross-validation with ICP-MS is recommended to address matrix effects .
Q. How can researchers ensure accuracy and precision in arsenic(3+) measurements during replicate analyses?
- Methodological Answer : Implement rigorous quality control protocols:
- Use certified reference materials (CRMs) with known As(III) concentrations (e.g., NIST SRM 1640a) to calibrate instruments .
- Perform spike recovery tests (e.g., 80–120% recovery rates) to assess method accuracy .
- Apply statistical tools (e.g., relative standard deviation, Grubbs’ test) to identify outliers in replicate datasets .
- Control oxidation by preserving samples with 0.1 M HCl or EDTA to stabilize As(III) .
Q. What are the limitations of classical colorimetric methods for arsenic(3+) detection in field studies?
- Methodological Answer : Colorimetric kits (e.g., mercuric bromide-based) are prone to false positives from sulfide ions and organic interferents. Sensitivity is limited to ~10 µg/L, exceeding WHO guidelines (10 µg/L). Image processing enhancements (e.g., RGB analysis) improve quantification but require standardized lighting and calibration curves . For field-portable speciation, consider coupling colorimetry with ion-exchange cartridges to separate As(III) and As(V) .
Advanced Research Questions
Q. How can researchers optimize speciation methods for arsenic(3+) in complex matrices like organic-rich sediments or biological tissues?
- Methodological Answer :
- Sediments : Sequential extraction (e.g., BCR protocol) isolates As(III) in exchangeable and reducible fractions. Couple with HPLC-ICP-MS to resolve As(III), As(V), and methylated species .
- Biological samples : Use chloroform extraction to remove non-toxic organic arsenic (e.g., arsenobetaine) before quantifying inorganic As(III) . For tissues, microwave-assisted acid digestion with HNO₃/H₂O₂ minimizes As(III) oxidation, followed by anion-exchange chromatography .
- Advanced validation : Employ species-specific isotope dilution (SSID) with ⁷⁵As-enriched standards to correct for interconversion during analysis .
Q. What experimental strategies mitigate arsenic(3+) oxidation during sample storage and preparation?
- Methodological Answer :
- Preservation : Acidify water samples to pH <2 with HCl (not HNO₃, which oxidizes As(III)) and store at 4°C .
- Solid samples : Freeze-dry sediments/biological tissues to inhibit microbial activity that catalyzes As(III) → As(V) conversion .
- Inert atmospheres : Process samples under nitrogen/argon to prevent oxidation during extraction .
Q. How can spatial distribution patterns of arsenic(3+) contamination be modeled in groundwater systems?
- Methodological Answer :
- Geostatistical tools : Use ArcGIS with inverse distance weighting (IDW) or kriging to interpolate As(III) concentrations from point data. Validate models with cross-validation (e.g., root mean square error <15%) .
- Hydrogeochemical factors : Integrate redox potential (Eh), pH, and Fe/Mn oxide data to predict As(III) mobility. For example, low Eh (<0 mV) and high Fe²+ correlate with reductive dissolution of As(III)-bearing minerals .
Q. How should researchers resolve discrepancies between total arsenic and arsenic(3+) measurements in environmental samples?
- Methodological Answer :
- Analytical cross-check : Compare ICP-MS (total As) with voltammetry (As(III)) or HG-AFS (speciated As). Discrepancies >10% suggest incomplete speciation or matrix interference .
- Redox profiling : Measure Eh/pH to identify conditions favoring As(III) stability. For example, in reducing environments, total As ≈ As(III), whereas oxidized systems show As(V) dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

